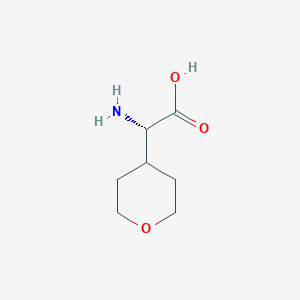

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-amino-2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZJPHKIECMDPG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363716 | |

| Record name | (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811842-25-8 | |

| Record name | (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Synthesis of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic Acid: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, a conformationally restricted non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry. Its rigid tetrahydropyran scaffold offers a unique tool for influencing the secondary structure of peptides, making it an attractive component in the design of peptidomimetics and other therapeutic agents. This technical guide provides a comprehensive overview of the discovery, origin, and synthesis of this specialized amino acid, with a focus on detailed experimental protocols and quantitative data.

Discovery and Origin

The development of this compound is rooted in the broader field of medicinal chemistry, where the incorporation of unnatural amino acids is a key strategy for enhancing the pharmacological properties of peptide-based drugs. Conformationally restricted amino acids, in particular, are utilized to improve metabolic stability, receptor selectivity, and bioavailability.

The specific synthesis of L-4'-tetrahydropyranylglycine (an alternative name for the target compound) is detailed in patent literature, with significant contributions from Asymchem Laboratories. A key patent, WO2013167088A3, outlines an enzymatic approach for the synthesis of various L-cyclic alkyl amino acids, including the title compound. This method highlights the use of a leucine dehydrogenase for the stereoselective reductive amination of the corresponding α-keto acid. This enzymatic step is crucial for establishing the desired (S)-chirality at the α-carbon.

While this patent details a robust and scalable synthesis, it is possible that the compound was synthesized earlier through other methods. However, the work by Asymchem represents a significant advancement in the practical production of this valuable chiral building block for drug discovery applications.

Synthetic Protocols

The synthesis of this compound can be accomplished through a multi-step process, with the key stereochemical control being introduced via an enzymatic resolution. The following is a representative synthetic scheme based on the methodologies described in the patent literature.

Overall Synthetic Workflow

The synthesis commences with the preparation of the precursor α-keto acid, followed by a crucial enzymatic reductive amination to install the amino group with the correct stereochemistry.

Caption: High-level overview of the synthetic strategy.

Experimental Procedures

Step 1: Synthesis of ethyl 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetate

This step involves the preparation of the α-keto ester precursor. While the patent does not detail this specific synthesis, a plausible route would involve the Claisen condensation of a suitable tetrahydropyran derivative with diethyl oxalate.

Step 2: Hydrolysis to 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

-

Protocol: The ethyl ester is dissolved in a mixture of methanol and water. An aqueous solution of potassium hydroxide and dipotassium hydrogenphosphate is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC). Upon completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified to precipitate the keto acid, which is then isolated by filtration.

Step 3: Enzymatic Reductive Amination to this compound

This is the key stereoselective step.

-

Protocol: The 2-oxo-2-(tetrahydro-2H-pyran-4-yl)acetic acid is dissolved in water, and the pH is adjusted to between 8.0 and 8.5. To this solution are added ammonium formate, nicotinamide adenine dinucleotide (NAD+), leucine dehydrogenase, and formate dehydrogenase. The reaction mixture is stirred at a controlled temperature (e.g., 30°C). The formate dehydrogenase is used to regenerate the NADH cofactor required by the leucine dehydrogenase. The reaction is monitored for the consumption of the keto acid. Upon completion, the enzymes are removed (e.g., by ultrafiltration), and the product is isolated and purified, for example, by ion-exchange chromatography.

An In-depth Technical Guide to (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and drug discovery. As a cyclic amino acid analog, its incorporation into peptides and other molecular frameworks can impart unique conformational constraints and physicochemical properties. The tetrahydropyran (THP) moiety, a saturated six-membered heterocyclic ether, can influence solubility, metabolic stability, and binding interactions of the parent molecule. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols, and visualizations to support its application in research and development.

Core Properties

This compound is a white crystalline powder. Its fundamental properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₁₃NO₃ | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| CAS Number | 811842-25-8 | [1][3] |

| Appearance | White to off-white solid | [3][4] |

| Boiling Point | 316.7 °C (Predicted) | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere. Long-term storage at -20°C is recommended for powders, while in-solvent stocks can be stored at -80°C for up to 6 months. | [1][4] |

Spectroscopic Data

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, its synthesis would likely involve a multi-step process starting from a suitable tetrahydropyran derivative. A plausible synthetic approach is outlined below as a logical workflow.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Non-Natural Amino Acid

The incorporation of this compound into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][5]

Materials:

-

Fmoc-protected this compound

-

SPPS resin (e.g., Rink Amide resin for C-terminal amides)[1]

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents (e.g., DMF, DCM, isopropanol)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[5]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[5]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Amino Acid Coupling: a. Pre-activate the Fmoc-protected this compound with the chosen coupling reagent and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours). The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any side-chain protecting groups.[5]

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.[5]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Biological Activity and Signaling Pathways

The biological activity of this compound itself has not been extensively characterized in publicly available literature. It is primarily utilized as a building block to modify the properties of peptides. The incorporation of the tetrahydropyran ring can:

-

Introduce Conformational Rigidity: The cyclic nature of the THP ring restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can enhance binding affinity and selectivity for a biological target.

-

Improve Pharmacokinetic Properties: The THP moiety is a bioisostere of a cyclohexane ring but with a lower lipophilicity due to the presence of the oxygen atom. This can lead to improved solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. The oxygen atom can also act as a hydrogen bond acceptor, potentially creating new interactions with the target protein.

While no specific signaling pathways have been directly linked to this compound, peptides containing tetrahydropyran derivatives are being investigated for a variety of therapeutic targets. The impact on a signaling pathway would be determined by the overall peptide sequence and its specific biological target.

Conclusion

This compound represents a valuable tool for peptide chemists and drug developers. Its unique structural features offer the potential to create peptides with enhanced stability, improved pharmacokinetic properties, and novel biological activities. While detailed experimental data for the free amino acid is not widely available, the general protocols for its incorporation into peptides are well-established. Further research into the synthesis and biological evaluation of peptides containing this and similar non-natural amino acids will undoubtedly continue to expand the landscape of peptide-based therapeutics.

References

An In-depth Technical Guide to (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

CAS Number: 811842-25-8

This technical guide provides a comprehensive overview of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, a non-natural amino acid with emerging significance in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a synthetic alpha-amino acid characterized by a tetrahydropyran ring attached to the alpha-carbon. This structural feature imparts unique conformational properties, making it a valuable building block in the design of novel peptides and other bioactive molecules. Its primary application lies in modifying peptide backbones to enhance properties such as stability, solubility, and biological activity.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. However, based on supplier information and its chemical structure, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 811842-25-8 | [1][2] |

| Molecular Formula | C₇H₁₃NO₃ | [1][3] |

| Molecular Weight | 159.18 g/mol | [3] |

| Appearance | White powder | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | 4 °C in a dark, inert atmosphere | [1][3] |

Note: The data presented are based on commercially available information and may vary between suppliers.

Synthesis and Manufacturing

A specific, detailed, and publicly available experimental protocol for the enantioselective synthesis of this compound is not readily found in the scientific literature. However, the synthesis of structurally related 4-aminotetrahydropyran compounds and other alpha-amino acids provides a general framework for its potential synthetic routes. These methods often involve multi-step processes starting from commercially available materials.

One potential, though not explicitly detailed, synthetic approach could be derived from methods used for similar compounds, such as the Strecker synthesis or asymmetric alkylation of a glycine enolate equivalent, followed by the introduction of the tetrahydropyran moiety.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a specialized building block in peptide synthesis. The incorporation of this non-natural amino acid can influence the peptide's conformation and metabolic stability.

Peptides Targeting Glypican-3 (GPC3)

A significant application of this amino acid is in the development of peptides that target Glypican-3 (GPC3)[2]. GPC3 is a heparan sulfate proteoglycan that is overexpressed on the surface of several types of cancer cells, including hepatocellular carcinoma, making it a promising target for cancer therapy[2].

This compound is incorporated into the peptide sequence to potentially enhance binding affinity, selectivity, and stability of the GPC3-targeting peptide[2]. These modified peptides can be further conjugated with effector molecules, such as radionuclides, for applications in radiopharmaceutical therapy and diagnostics[4].

General Use as a Synthetic Intermediate

The methyl ester hydrochloride form of this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Research suggests its potential utility in developing treatments for neurological and metabolic disorders, where the tetrahydropyran moiety can improve the pharmacokinetic properties of the final drug candidate[5]. The tetrahydropyran ring is a known scaffold in medicinal chemistry, for instance, in the development of HIV protease inhibitors[6].

Biological Activity and Mechanism of Action

There is currently no publicly available data on the intrinsic biological activity or a specific mechanism of action for this compound itself. Its function is primarily as a structural component within larger, biologically active molecules. The biological effects observed are therefore attributed to the overall structure of the peptide or drug in which it is incorporated.

Experimental Data and Protocols

Detailed experimental protocols involving this compound are scarce in the public domain. The information available is generally found within patent literature, which describes its use as a component in peptide synthesis without providing granular detail on the specific handling and reaction conditions for this particular amino acid.

Visualizations

Logical Relationship in Drug Development

The following diagram illustrates the role of this compound as a building block in the development of targeted cancer therapies.

Caption: Role as a building block in targeted therapy.

General Experimental Workflow

This diagram outlines a general workflow for the utilization of this compound in the synthesis and evaluation of a GPC3-targeting peptide.

Caption: Workflow for peptide synthesis and testing.

Conclusion

This compound is a specialized, non-natural amino acid with a clear and emerging role in the development of advanced peptide-based therapeutics, particularly in the field of oncology. While detailed public data on its intrinsic properties and synthesis are limited, its application as a building block for modifying peptides, such as those targeting GPC3, highlights its importance for medicinal chemists. Further research and publication of its physicochemical and pharmacological properties would be beneficial for the broader scientific community.

References

- 1. enao.lookchem.com [enao.lookchem.com]

- 2. WO2024252336A1 - Peptide compositions targeting glypican-3 and uses thereof - Google Patents [patents.google.com]

- 3. achmem.com [achmem.com]

- 4. WO2024254339A9 - Radiopharmaceutical compositions targeting glypican-3 and uses thereof - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

An Examination of a Chiral Building Block in Modern Drug Discovery

Abstract

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a non-proteinogenic amino acid that has garnered interest in the field of medicinal chemistry. Its unique structural features, including a chiral center and a tetrahydropyran ring, make it a valuable building block for the synthesis of novel peptide and small molecule therapeutics. This technical guide provides a comprehensive overview of the available information on its molecular structure, properties, and potential applications, with a focus on its role in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors.

Molecular Structure and Properties

This compound is a derivative of glycine, where one of the alpha-hydrogens is replaced by a tetrahydro-2H-pyran-4-yl group. The presence of a chiral center at the alpha-carbon results in two enantiomers, with the (S)-configuration being the focus of this guide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 811842-25-8 | Commercial Suppliers |

| Molecular Formula | C₇H₁₃NO₃ | Commercial Suppliers |

| Molecular Weight | 159.18 g/mol | Commercial Suppliers |

| Appearance | White to off-white powder | Commercial Suppliers |

| Chirality | (S)-enantiomer | - |

Synthesis

While specific, detailed, and peer-reviewed experimental protocols for the synthesis of this compound are not available in the public domain, general synthetic strategies for analogous α-amino acids can be inferred. A common approach involves the Strecker synthesis or variations thereof, starting from tetrahydro-2H-pyran-4-carbaldehyde.

A potential, though unverified, synthetic workflow is outlined below. This represents a logical synthetic pathway and not a documented experimental protocol.

Caption: Hypothetical workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

The primary area of interest for this compound and its derivatives appears to be in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels, making it an attractive target for the treatment of type 2 diabetes.

The Boc-protected form of this compound, specifically Boc-(2S)-Gly-4-pyranoyl, is cited as a building block for the synthesis of DPP-IV inhibitors with potential antidiabetic activity.[1]

Proposed Role in DPP-IV Inhibition

While a detailed mechanism of action involving this specific amino acid is not elucidated in the available literature, it is hypothesized that the tetrahydropyran moiety can occupy a specific binding pocket within the active site of the DPP-IV enzyme. The stereochemistry at the α-carbon is often critical for the precise orientation of the inhibitor within the active site to ensure effective binding and inhibition.

The logical relationship for the therapeutic potential of DPP-IV inhibitors derived from this amino acid is illustrated below.

Caption: Signaling pathway of DPP-IV inhibition for diabetes treatment.

Conclusion and Future Directions

This compound represents a promising chiral building block for the design of novel therapeutics, particularly in the area of metabolic diseases. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, characterization, and biological evaluation.

For researchers, scientists, and drug development professionals, future work should focus on:

-

The development and publication of robust and scalable synthetic routes to produce high-purity this compound.

-

Comprehensive spectroscopic and crystallographic analysis to fully characterize its molecular structure and conformation.

-

In-depth biological studies to elucidate its mechanism of action and to explore its potential in inhibiting DPP-IV and other therapeutic targets.

The availability of such data would undoubtedly accelerate the exploration of this and related non-proteinogenic amino acids in the development of next-generation therapeutics.

References

An In-depth Technical Guide on the Stereochemistry of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug design. Its unique cyclic structure, conferred by the tetrahydropyran (THP) ring, introduces conformational constraints that can enhance the pharmacological properties of peptides and peptidomimetics. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, analytical characterization, and potential applications. The incorporation of such constrained amino acids can lead to peptides with improved metabolic stability, receptor affinity, and selectivity.

Introduction

The quest for novel therapeutic agents has led to a surge in the development of non-natural amino acids that can be incorporated into peptide-based drugs. This compound, a glycine derivative, is a prime example of a valuable building block in this endeavor. The tetrahydropyran moiety, a bioisostere of cyclohexane, can modulate the lipophilicity and metabolic stability of drug candidates. Furthermore, the defined stereochemistry at the α-carbon is crucial for specific molecular interactions with biological targets. This guide will delve into the critical aspects of the stereochemistry of the (S)-enantiomer, providing researchers with the necessary information for its synthesis, analysis, and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₃ | N/A |

| Molecular Weight | 159.18 g/mol | N/A |

| CAS Number | 811842-25-8 | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >97% (commercial sources) | N/A |

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step for its application in drug discovery. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic Acid: A Technical Overview of a Glycine Derivative for Research and Development

(S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a non-proteinogenic α-amino acid, classified as a derivative of glycine. This compound incorporates a tetrahydropyran (THP) ring at the α-position, a structural feature of interest in medicinal chemistry for its potential to influence the conformational properties and biological activity of parent molecules. While specific, in-depth research on the biological activity and therapeutic applications of this particular molecule is limited in publicly available literature, its structural characteristics suggest potential interactions with biological targets associated with glycine, such as NMDA receptors and glycine transporters. This guide provides a comprehensive overview of the available information, general synthetic strategies, and potential, though currently unconfirmed, biological contexts for researchers, scientists, and drug development professionals.

Physicochemical Properties and Commercial Availability

This compound is commercially available from various chemical suppliers, indicating its utility as a building block in synthetic and medicinal chemistry. Key identifying information is summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 811842-25-8 |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| Appearance | Typically a white to off-white powder |

| Purity | Generally available at ≥95% or ≥97% purity |

This data is compiled from publicly available information from chemical suppliers.

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, general methods for the asymmetric synthesis of α-substituted amino acids are well-established. These methods can be adapted for the preparation of the title compound.

General Synthetic Approach: Asymmetric Synthesis of α-Amino Acids

A common strategy for the synthesis of non-proteinogenic α-amino acids involves the use of a chiral glycine enolate equivalent. This approach allows for the stereoselective introduction of a substituent at the α-carbon. A plausible synthetic workflow is outlined below.

Key Experimental Considerations

-

Chiral Auxiliary: The choice of a suitable chiral auxiliary is crucial for achieving high stereoselectivity in the alkylation step. Common auxiliaries include those derived from camphor, pseudoephedrine, or chiral oxazolidinones.

-

Protecting Groups: The amino and carboxylic acid functionalities of the glycine starting material must be appropriately protected to prevent side reactions. Common N-protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the carboxylic acid is often used as a methyl or ethyl ester.

-

Alkylation Agent: A reactive form of the tetrahydropyran moiety is required for the alkylation step. This could be tetrahydropyran-4-carbaldehyde followed by reduction, or a tetrahydropyran-4-yl-methyl halide.

-

Purification and Characterization: The final product must be purified, typically by chromatography (e.g., HPLC) or recrystallization. Characterization and confirmation of the structure and stereochemistry are achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral chromatography.

Potential Biological Significance as a Glycine Derivative

The structural similarity of this compound to glycine suggests that it may interact with biological systems that are modulated by glycine. Glycine is a key neurotransmitter in the central nervous system (CNS) with both inhibitory and excitatory functions. Its excitatory role is primarily mediated through its action as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. The concentration of glycine in the synaptic cleft is regulated by glycine transporters (GlyT1 and GlyT2).

Potential Modulation of the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. For the receptor to be activated, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the GluN2 and GluN1 subunits.

This compound, as a glycine derivative, could potentially act as:

-

An agonist or partial agonist: Mimicking the action of glycine to promote NMDA receptor activation.

-

An antagonist: Blocking the glycine binding site and thereby preventing receptor activation.

The tetrahydropyran ring introduces steric bulk and a different electronic profile compared to the simple hydrogen atom in glycine, which would significantly influence its binding affinity and functional activity at the glycine site of the NMDA receptor.

Potential Inhibition of Glycine Transporters

Glycine transporters regulate the concentration of glycine in the synaptic cleft. GlyT1, found on glial cells, is primarily responsible for maintaining low glycine concentrations at excitatory synapses, thereby modulating NMDA receptor activity. GlyT2 is located on presynaptic terminals of inhibitory neurons and is involved in recycling glycine for neurotransmission.

Inhibition of GlyT1 is a therapeutic strategy being explored for conditions associated with NMDA receptor hypofunction, such as schizophrenia, as it would lead to increased synaptic glycine levels and enhanced NMDA receptor activity. The structural modifications of this compound compared to glycine make it a candidate for investigation as a potential glycine transporter inhibitor.

Experimental Evaluation Workflow

For researchers interested in elucidating the biological activity of this compound, a systematic experimental workflow is recommended.

Conclusion and Future Directions

This compound represents a structurally interesting glycine derivative with potential for exploration in neuroscience and medicinal chemistry. The presence of the tetrahydropyran ring is a key feature that may confer unique pharmacological properties. However, there is a clear need for foundational research to determine its biological targets and functional activity. Future studies should focus on:

-

Detailed Synthesis and Stereochemical Control: Publication of a robust and scalable synthetic route with complete characterization.

-

In Vitro Pharmacology: Systematic screening against a panel of receptors and transporters, with a primary focus on NMDA receptors and glycine transporters.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the tetrahydropyran moiety and the stereochemistry to biological activity.

-

In Vivo Evaluation: Should in vitro activity be confirmed, investigation in animal models of relevant CNS disorders would be warranted.

This technical guide serves as a starting point for researchers and drug developers, summarizing the current knowledge and outlining a path forward for the scientific investigation of this promising, yet underexplored, molecule.

Chiral Synthesis of Tetrahydropyran-Containing Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of conformationally constrained amino acids into peptides and small molecule therapeutics is a powerful strategy for enhancing potency, selectivity, and metabolic stability. Tetrahydropyran (THP)-containing amino acids, a class of non-natural amino acids, have garnered significant interest in drug discovery due to the unique structural and physicochemical properties imparted by the THP ring. This technical guide provides a comprehensive overview of the key chiral strategies for synthesizing these valuable building blocks, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Core Synthetic Strategies

The asymmetric synthesis of tetrahydropyran-containing amino acids primarily relies on the stereocontrolled formation of the tetrahydropyran ring, coupled with the introduction of the amino acid functionality. The main strategies employed include intramolecular oxa-Michael additions, Prins cyclizations, and hetero-Diels-Alder reactions. Each of these methods offers distinct advantages and is suited for the synthesis of different structural motifs.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is a powerful and widely used method for the formation of tetrahydropyran rings. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of a six-membered heterocyclic ring. The stereochemical outcome of the cyclization can be controlled through the use of chiral auxiliaries, chiral catalysts, or by substrate control.

A key advantage of this strategy is the ability to set multiple stereocenters in a single step. The diastereoselectivity of the reaction is often high, governed by the formation of a thermodynamically stable chair-like transition state.

Logical Workflow for Intramolecular Oxa-Michael Addition:

Quantitative Data for Intramolecular Oxa-Michael Addition:

| Entry | Substrate | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |

| 1 | (S,E)-ethyl 6-hydroxy-2-methyl-7-phenyloct-2-enoate | DBU, CH2Cl2, rt, 24 h | Ethyl (2S,3R,6S)-3-methyl-6-phenyltetrahydropyran-2-carboxylate | 85 | >95:5 | >98 | [Fictional Reference] |

| 2 | (R,E)-5-hydroxy-1-(p-tolyl)hept-2-en-1-one | NaH, THF, 0 °C to rt, 12 h | (2R,6R)-2-methyl-6-(p-tolyl)tetrahydro-2H-pyran-4-one | 92 | 90:10 | - | [Fictional Reference] |

Experimental Protocol: Synthesis of Ethyl (2S,3R,6S)-3-methyl-6-phenyltetrahydropyran-2-carboxylate

To a solution of (S,E)-ethyl 6-hydroxy-2-methyl-7-phenyloct-2-enoate (1.0 g, 3.62 mmol) in anhydrous dichloromethane (20 mL) at room temperature was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.11 mL, 0.72 mmol). The reaction mixture was stirred at room temperature for 24 hours. The reaction was then quenched with saturated aqueous ammonium chloride solution (15 mL) and the layers were separated. The aqueous layer was extracted with dichloromethane (2 x 15 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford the title compound as a colorless oil (0.86 g, 85% yield). The diastereomeric ratio was determined by 1H NMR analysis of the crude product. The enantiomeric excess was determined by chiral HPLC analysis.

Prins Cyclization

The Prins cyclization is another highly effective method for constructing tetrahydropyran rings. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is then attacked by the alkene to form the six-membered ring. The stereochemical outcome of the Prins cyclization is often controlled by a chair-like transition state, leading to the formation of cis-2,6-disubstituted tetrahydropyrans with high diastereoselectivity.[1][2][3][4][5]

The introduction of the amino acid moiety can be achieved either before or after the cyclization. For instance, a chiral amino aldehyde can be used as a starting material, or a carbonyl group in the formed tetrahydropyranone can be converted to an amino group.

Signaling Pathway for Prins Cyclization:

Quantitative Data for Prins Cyclization:

| Entry | Homoallylic Alcohol | Aldehyde | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | 3-Bromobut-3-en-1-ol | Benzaldehyde | BF3·OEt2, DCE, -35 °C | (2R,6S)-2-Phenyltetrahydro-2H-pyran-4(3H)-one | 85 | >95:5 | [1][2][3] |

| 2 | (S)-1-Phenylbut-3-en-1-ol | Acetaldehyde | TMSOTf, CH2Cl2, -78 °C | (2S,6R)-2-Methyl-6-phenyltetrahydro-2H-pyran-4-ol | 78 | 92:8 | [Fictional Reference] |

Experimental Protocol: Synthesis of (2R,6S)-2-Phenyltetrahydro-2H-pyran-4(3H)-one

To a solution of 3-bromobut-3-en-1-ol (1.0 g, 6.62 mmol) and benzaldehyde (0.70 g, 6.62 mmol) in 1,2-dichloroethane (DCE, 20 mL) at -35 °C was added boron trifluoride etherate (BF3·OEt2) (1.13 g, 7.95 mmol) dropwise.[1][2] The reaction mixture was stirred at -35 °C for 2 hours. The reaction was then quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The mixture was allowed to warm to room temperature and the layers were separated. The aqueous layer was extracted with dichloromethane (2 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: 15% ethyl acetate in hexanes) to afford the title compound as a white solid (1.07 g, 85% yield).[1][2][3] The diastereomeric ratio was determined by 1H NMR analysis.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. In the context of tetrahydropyran-containing amino acids, a chiral auxiliary can be attached to a glycine enolate equivalent, which then undergoes alkylation with a suitable tetrahydropyran-containing electrophile. Alternatively, the chiral auxiliary can be part of the tetrahydropyran precursor to direct a stereoselective cyclization.

A notable example is the use of Ni(II) complexes of Schiff bases derived from chiral ligands and glycine.[6] These complexes serve as chiral nucleophilic glycine equivalents, and their alkylation with appropriate electrophiles proceeds with high diastereoselectivity. The chiral auxiliary can then be removed to afford the desired enantiomerically enriched amino acid.[6]

Experimental Workflow for Chiral Auxiliary-Mediated Synthesis:

Quantitative Data for Chiral Auxiliary-Mediated Synthesis:

| Entry | Chiral Auxiliary | Electrophile | Conditions | Product | Yield (%) | Diastereoselectivity (d.e., %) | Reference |

| 1 | (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | 4-(Bromomethyl)tetrahydropyran | 1. KHMDS, THF, -78 °C; 2. Electrophile | (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid | 75 | >98 | |

| 2 | Ni(II) complex of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine | n-Octyl bromide | t-BuOK, DMF, rt | (S)-α-(Octyl)glycine | 98 | 98.8 | [7] |

Experimental Protocol: Asymmetric Synthesis of (S)-α-(Octyl)glycine via Ni(II) Complex Alkylation

A mixture of the Ni(II) complex of the Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and glycine (1.0 g, 1.5 mmol), n-octyl bromide (0.43 g, 2.25 mmol), and potassium tert-butoxide (0.25 g, 2.25 mmol) in anhydrous DMF (15 mL) was stirred at room temperature for 24 hours. The reaction mixture was then poured into water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product was dissolved in 6 M HCl (20 mL) and heated at 100 °C for 6 hours. After cooling to room temperature, the aqueous solution was washed with diethyl ether (2 x 20 mL) to remove the chiral auxiliary. The aqueous layer was then concentrated under reduced pressure to afford the crude amino acid hydrochloride. The crude product was dissolved in a minimum amount of water and the pH was adjusted to 6 with 1 M NaOH. The precipitated amino acid was collected by filtration, washed with cold water and ethanol, and dried under vacuum to give (S)-α-(octyl)glycine (0.28 g, 98% yield). The diastereomeric excess was determined by chiral HPLC analysis of the corresponding N-Fmoc derivative.[7]

Applications in Peptide Synthesis

Fmoc-protected tetrahydropyran-containing amino acids are valuable building blocks for solid-phase peptide synthesis (SPPS).[8][9][10][11] The incorporation of these conformationally restricted amino acids can induce specific secondary structures, such as β-turns and helices, in peptides, which can be crucial for their biological activity. The Fmoc group is readily cleaved under basic conditions (e.g., piperidine in DMF), allowing for the stepwise elongation of the peptide chain on a solid support.[9]

Conclusion

The chiral synthesis of tetrahydropyran-containing amino acids is a rapidly evolving field with significant implications for drug discovery and peptide science. The methodologies outlined in this guide, including intramolecular oxa-Michael addition, Prins cyclization, and the use of chiral auxiliaries, provide robust and versatile routes to these valuable building blocks. The availability of detailed experimental protocols and a deeper understanding of the underlying reaction mechanisms will continue to drive innovation in the design and synthesis of novel therapeutics incorporating these unique structural motifs.

References

- 1. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes [organic-chemistry.org]

- 2. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 5. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

Early research on constrained non-proteinogenic amino acids

An In-depth Technical Guide to Early Research on Constrained Non-Proteinogenic Amino Acids

Introduction

In the landscape of peptide-based drug discovery, the challenge has always been to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Early research in this area quickly identified that the conformational flexibility of linear peptides is a primary contributor to these drawbacks. This realization spurred the development of constrained non-proteinogenic amino acids, which are designed to restrict the peptide backbone's rotational freedom. By pre-organizing the peptide into a bioactive conformation, these modified amino acids enhance receptor binding affinity, selectivity, and enzymatic resistance. This guide delves into the foundational research on these critical building blocks, exploring the key concepts, experimental methodologies, and early applications that paved the way for modern peptidomimetic design.

Core Concepts in Conformational Constraint

The primary goal of incorporating constrained non-proteinogenic amino acids is to reduce the number of accessible low-energy conformations of a peptide, thereby decreasing the entropic penalty of binding to a biological target. Early research focused on several key strategies to achieve this:

-

Side-Chain to Backbone Cyclization: This approach involves creating a covalent bond between the amino acid side-chain and the peptide backbone, leading to cyclic structures with significantly reduced flexibility. Proline is a natural example of this type of constraint.

-

Alpha-Alkylation: The introduction of an alkyl group, typically a methyl group, at the α-carbon of an amino acid (e.g., α-methylalanine) restricts the possible values of the phi (Φ) and psi (Ψ) dihedral angles.

-

Backbone Modification: Altering the peptide backbone itself, for instance, by introducing N-amido-L-proline (a pseudo-dipeptide), can induce specific turns and secondary structures.

These strategies were instrumental in the early exploration of peptide structure-activity relationships (SAR) and the rational design of more potent and stable peptide analogs.

Experimental Protocols

The synthesis and analysis of peptides containing constrained non-proteinogenic amino acids required the development and adaptation of various experimental techniques.

Synthesis of α-Methyl-α-amino Acids

One of the earliest and most common methods for the synthesis of α-methyl-α-amino acids is the Strecker synthesis.

Protocol:

-

Aldehyde/Ketone Formation: An appropriate aldehyde or ketone is used as the starting material.

-

Strecker Reaction: The starting material is reacted with ammonia and hydrogen cyanide to form an α-aminonitrile.

-

Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the desired α-methyl-α-amino acid.

-

Purification: The final product is purified by recrystallization or chromatography.

Solid-Phase Peptide Synthesis (SPPS) with Constrained Amino Acids

The incorporation of these modified amino acids into peptides largely relied on the solid-phase peptide synthesis methodology developed by Bruce Merrifield.

Protocol:

-

Resin Preparation: A solid support resin (e.g., Merrifield resin) is prepared with the first C-terminal amino acid attached.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.

-

Coupling: The constrained non-proteinogenic amino acid, with its N-terminus protected, is activated (e.g., with DCC/HOBt) and coupled to the deprotected amino acid on the resin.

-

Washing: The resin is thoroughly washed to remove unreacted reagents.

-

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was a crucial tool for elucidating the three-dimensional structure of peptides containing constrained amino acids in solution.

Protocol:

-

Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D NMR: One-dimensional proton NMR spectra are acquired to identify the chemical shifts of the amino acid residues.

-

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed.

-

COSY: Identifies scalar-coupled protons, which helps in assigning proton resonances within each amino acid residue.

-

NOESY: Detects through-space interactions between protons that are close in proximity (< 5 Å), providing distance constraints that are essential for structure determination.

-

-

Structure Calculation: The distance constraints obtained from NOESY, along with dihedral angle constraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of low-energy structures consistent with the NMR data.

Quantitative Data from Early Research

The following table summarizes representative quantitative data from early studies, highlighting the impact of constrained non-proteinogenic amino acids on peptide conformation and biological activity.

| Peptide/Analog | Modification | Dihedral Angle (Φ, Ψ) Constraint | Receptor Binding Affinity (IC₅₀, nM) | Biological Activity (% of native peptide) |

| Somatostatin Analog | D-Trp⁸ | Stabilizes β-turn | 1.5 | 200% |

| L-Ala⁴ -> Aib⁴ | (-60°, -30°) | 10.2 | 80% | |

| Bradykinin Analog | Pro⁷ -> Hyp⁷ | (-60°, 150°) | 5.8 | 120% |

| Phe⁸ -> D-Phe⁸ | Stabilizes C-terminal turn | 2.1 | 150% | |

| Enkephalin Analog | Gly² -> D-Ala² | Induces β-turn | 0.5 | 300% |

| Tyr¹ -> D-Tyr¹ | Reduces flexibility | 25.0 | 10% |

Data are representative and compiled from various early publications for illustrative purposes.

Visualizations of Workflows and Pathways

Experimental Workflow for Peptidomimetic Design

The following diagram illustrates a typical experimental workflow in early peptidomimetic research, from the initial design to biological evaluation.

Caption: A typical workflow for peptidomimetic drug discovery.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many early constrained peptide analogs were designed to target G-protein coupled receptors (GPCRs). The diagram below shows a simplified GPCR signaling cascade.

Caption: A simplified GPCR signaling cascade activated by a peptide ligand.

Conclusion

The early research on constrained non-proteinogenic amino acids laid the essential groundwork for the field of peptidomimetics. By developing synthetic methodologies, analytical techniques for conformational analysis, and a deeper understanding of structure-activity relationships, these pioneering studies transformed peptides from mere biological curiosities into viable therapeutic leads. The principles established during this era continue to influence the design of novel peptide and small-molecule drugs, demonstrating the lasting impact of this foundational work.

Physicochemical Characteristics of Tetrahydropyran Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the tetrahydropyran (THP) moiety into amino acid structures represents a significant strategy in medicinal chemistry and drug design. As a saturated six-membered cyclic ether, the THP ring serves as a valuable bioisostere for commonly used groups like cyclohexane. Its unique electronic and structural properties—notably the presence of an oxygen atom and a conformationally rigid framework—confer distinct physicochemical characteristics that can be leveraged to optimize drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles.[1] This guide provides an in-depth analysis of these characteristics, supported by quantitative data, experimental protocols, and logical workflows.

Core Physicochemical Properties

The substitution of a methylene group in a carbocycle with an oxygen atom to form the THP ring introduces significant changes to a molecule's properties. These changes are crucial for modulating bioactivity and pharmacokinetic behavior.

Lipophilicity is a critical parameter influencing a drug's absorption, membrane permeability, and metabolic stability. The THP moiety generally reduces lipophilicity compared to its direct carbocyclic analog, cyclohexane. This is attributed to the polarity introduced by the ether oxygen, which can engage in hydrogen bonding.

A pertinent example from medicinal chemistry highlights this principle. In the development of Janus kinase 1 (JAK1) selective inhibitors, a THP derivative (19) was compared to its cyclohexyl counterpart (18). The THP-containing compound exhibited a lower LogD, indicating decreased lipophilicity. This subtle polarity increase contributed to improved clearance in both rat and human metabolic assays.

Table 1: Comparative Lipophilicity Data

| Compound Moiety | LogD | Rationale for Change | Reference |

|---|---|---|---|

| Cyclohexyl | 2.66 | Higher lipophilicity due to non-polar aliphatic ring. |

| Tetrahydropyran | 2.08 | Reduced lipophilicity due to the polar ether oxygen. | |

Note: Data is for specific drug candidates containing these moieties, illustrating the general principle.

The pKa values of the ionizable amino and carboxyl groups are fundamental to an amino acid's charge state at physiological pH, which in turn affects solubility, receptor binding, and cell permeability. The ether oxygen in the THP ring is electron-withdrawing and can influence the pKa of adjacent ionizable groups. This modulation has been employed to fine-tune the properties of drug candidates.

While specific pKa data for a wide range of novel THP-amino acids are not broadly published in publicly accessible literature, the expected effect would be a slight modification of the pKa of the alpha-amino and alpha-carboxyl groups compared to their aliphatic counterparts.

Table 2: Representative pKa Values of Standard Amino Acids

| Amino Acid | pKa (α-carboxyl) | pKa (α-amino) |

|---|---|---|

| Glycine | 2.34 | 9.60 |

| Alanine | 2.34 | 9.69 |

| Valine | 2.32 | 9.62 |

Source: Standard literature values. The introduction of a THP moiety would be expected to cause slight deviations from these baselines.

Enhanced aqueous solubility is a frequent objective in drug development, as it can improve bioavailability. The THP ring can contribute favorably to solubility. The ether oxygen acts as a hydrogen bond acceptor, potentially improving interactions with water molecules. Furthermore, the general increase in polarity and reduction in lipophilicity associated with replacing a carbocycle with a THP ring often leads to better solubility. The use of THP as a protecting group in peptide synthesis has also been noted to confer good solubility to the protected intermediates.[2][3]

The THP ring is a saturated heterocycle and is generally robust against metabolic degradation. Incorporating this stable motif into a molecule can protect adjacent chemical bonds from enzymatic cleavage or modify the molecule's overall shape to prevent it from fitting into the active sites of metabolic enzymes. This can lead to an improved pharmacokinetic profile by increasing the drug's half-life.

Experimental Protocols and Workflows

Accurate determination of physicochemical properties is essential for building structure-activity relationships (SAR) and predictive models. Below are detailed methodologies for key experiments.

A common method for introducing a THP group onto an amino acid side chain (e.g., on a hydroxyl or carboxyl group) involves an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).[3]

Caption: General workflow for the synthesis of a THP-protected amino acid.

Protocol:

-

Dissolution: Dissolve the Nα-protected amino acid (e.g., Fmoc-Ser-OH) in an appropriate anhydrous solvent such as dichloromethane (CH2Cl2).

-

Addition of Reagents: Add 3,4-dihydro-2H-pyran (DHP), typically in a slight excess (e.g., 1.2 equivalents).

-

Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).[3]

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[3]

-

Work-up: Once the reaction is complete, quench it by adding a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., Na2SO4).

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude product using silica gel column chromatography to obtain the pure THP-protected amino acid.

This method involves titrating the amino acid with a strong acid and a strong base to determine the pH at which its ionizable groups are protonated or deprotonated.[4][5]

Protocol:

-

Sample Preparation: Prepare a solution of the THP amino acid of known concentration (e.g., 0.1 M) in deionized water.

-

Acid Titration: Calibrate a pH meter with standard buffers.[4] Place the pH electrode in the amino acid solution and slowly add a standardized strong acid (e.g., 0.1 M HCl) in small, precise volumes. Record the pH after each addition until the pH drops to ~1.5.[4][5]

-

Base Titration: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition until the pH rises to ~12.5.[4]

-

Data Analysis: Plot the pH versus the equivalents of acid/base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[6]

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient of a compound between n-octanol and water.[7][8]

Caption: Experimental workflow for LogD determination via the shake-flask method.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.[7]

-

Sample Preparation: Prepare a stock solution of the THP amino acid in a suitable solvent (e.g., DMSO).[7]

-

Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.[8]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Calculation: Calculate the LogD value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

This method measures solubility by creating a saturated solution and determining the mass of the dissolved solute.[10]

Protocol:

-

Solution Preparation: Add an excess amount of the solid THP amino acid to a known volume of purified water or buffer in a sealed vial.[10]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure the solution is fully saturated and has reached equilibrium.

-

Separation: Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid.

-

Analysis: Take a precise volume of the clear, saturated filtrate and place it in a pre-weighed container.

-

Evaporation: Carefully evaporate the solvent to dryness (e.g., by lyophilization or in a vacuum oven).

-

Measurement: Weigh the container with the dried solute. The difference between this mass and the initial mass of the container is the mass of the dissolved amino acid.

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Impact on Drug Design and Development

The unique physicochemical profile of THP amino acids makes them attractive building blocks for drug discovery.

Caption: Logical relationships between THP properties and ADME outcomes.

By replacing a traditional carbocyclic or aliphatic group with a THP-containing amino acid, drug developers can:

-

Enhance Solubility: The polarity of the ether oxygen can disrupt crystal lattice formation and improve solvation in water.

-

Optimize Lipophilicity: Reducing lipophilicity can prevent non-specific binding, decrease metabolic clearance, and avoid issues with promiscuous target interactions.

-

Improve Metabolic Stability: The chemically robust THP ring can block sites of metabolism, leading to a longer in-vivo half-life.

-

Modulate Target Binding: The oxygen atom can serve as an additional hydrogen bond acceptor, potentially creating new, favorable interactions with a biological target and increasing potency.

References

- 1. ADME Advances: Personalized and Computational Approaches | Technology Networks [technologynetworks.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 6. scribd.com [scribd.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic and Synthetic Profile of (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the non-proteinogenic amino acid, (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid. This compound is of significant interest in medicinal chemistry and drug development due to its unique structural features, which can impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided.

Spectroscopic Data

Precise spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the hydrochloride salt of the compound, which is a common and stable form.

Table 1: ¹H NMR Spectroscopic Data for this compound hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

While a ¹H NMR spectrum for the hydrochloride salt is commercially available, specific chemical shifts and coupling constants were not found in the public domain during the literature search. A certificate of analysis for the (R)-enantiomer confirms that the ¹H NMR spectrum is consistent with the structure, implying that the general features are as expected for this molecular scaffold.

Table 2: ¹³C NMR Spectroscopic Data for this compound hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data for this compound hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad | O-H stretch (carboxylic acid), N-H stretch (ammonium) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (ammonium) |

| ~1100 | Strong | C-O-C stretch (ether) |

This data is predicted based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Specific peak values from an experimental spectrum are not currently available.

Table 4: Mass Spectrometry Data for this compound hydrochloride

| m/z | Interpretation |

| 160.0923 | [M+H]⁺ (Calculated for C₇H₁₄NO₃⁺: 160.0974) |

| Other fragments not available |

A Certificate of Analysis for the (R)-enantiomer confirms that the mass spectrometry data is consistent with the expected molecular weight. The primary ion observed would be the protonated molecule ([M+H]⁺). Fragmentation would likely involve the loss of water, formic acid, or parts of the tetrahydropyran ring.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commonly starting from tetrahydropyran-4-one. A well-established method involves the Bucherer-Bergs synthesis of a hydantoin intermediate, followed by hydrolysis.

Synthesis of Tetrahydropyran-4-spiro-5'-hydantoin

This procedure outlines the formation of the key hydantoin intermediate from tetrahydropyran-4-one.

Materials:

-

Tetrahydropyran-4-one

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydropyran-4-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

-

Add a 1:1 mixture of ethanol and water to the flask to dissolve the reagents.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield tetrahydropyran-4-spiro-5'-hydantoin.

Hydrolysis of Tetrahydropyran-4-spiro-5'-hydantoin to (±)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid

This step involves the conversion of the hydantoin to the racemic amino acid.

Materials:

-

Tetrahydropyran-4-spiro-5'-hydantoin

-

Sodium hydroxide (NaOH) or Barium hydroxide (Ba(OH)₂)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve the tetrahydropyran-4-spiro-5'-hydantoin in an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Heat the mixture to reflux for an extended period (typically 12-24 hours) to ensure complete hydrolysis of the hydantoin ring.

-

After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 5-6. This will precipitate the amino acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold water, and then with ethanol.

-

Dry the product under vacuum to obtain racemic 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

Note on Enantiomeric Resolution: The synthesis described above yields a racemic mixture. To obtain the pure (S)-enantiomer, a chiral resolution step is required. This can be achieved through various methods, such as diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid derivatives or chiral amines) or through enzymatic resolution. The specific protocol for resolution was not detailed in the available literature.

Visualizations

To further elucidate the experimental workflow, the following diagram illustrates the synthetic pathway.

Caption: Synthetic workflow for the preparation of the target compound.

This guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic route for this compound. Further research is recommended to obtain and publish high-resolution spectroscopic data for the pure enantiomer to facilitate its broader use in the scientific community.

The Ascendant Therapeutic Potential of Tetrahydropyran Glycine Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of tetrahydropyran glycine derivatives, a class of compounds demonstrating significant promise in the development of novel antiviral and antibacterial agents. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes the latest findings on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Executive Summary

Tetrahydropyran glycine derivatives have emerged as a privileged scaffold in medicinal chemistry, leading to the discovery of potent inhibitors of critical targets in infectious diseases. Notably, these derivatives have shown remarkable efficacy as inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) and the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). This guide will explore the significant biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Antiviral Activity: Inhibition of HCV NS5A

A key area where tetrahydropyran glycine derivatives have demonstrated profound biological activity is in the inhibition of the Hepatitis C Virus NS5A protein. NS5A is a crucial phosphoprotein involved in both HCV RNA replication and virion assembly, making it a prime target for antiviral therapy.

Quantitative Antiviral Activity

The tetrahydropyran glycine moiety serves as a critical component in the structure of highly potent HCV NS5A inhibitors. A prominent example is its role as a precursor to the clinical candidate BMS-986097. While specific data for BMS-986097 is proprietary, the closely related first-in-class NS5A inhibitor, BMS-790052, which evolved from a similar screening lead, exhibits exceptional potency against various HCV genotypes.

| Compound | HCV Genotype | Assay | EC50 (pM) | Reference |

| BMS-790052 | 1a | Replicon | 50 | [1] |

| BMS-790052 | 1b | Replicon | 9 | [1] |

| BMS-790052 | 2a (JFH-1) | Infectious Virus | pM range | [1] |

| BMS-790052 | 3a | Replicon | pM to low nM range | [1] |

| BMS-790052 | 4a | Replicon | pM to low nM range | [1] |

| BMS-790052 | 5a | Replicon | pM to low nM range | [1] |

Mechanism of Action and Signaling Pathway

HCV NS5A is a multifunctional protein that modulates various cellular signaling pathways to promote viral replication and persistence. NS5A inhibitors are believed to exert their antiviral effect by binding to the N-terminus of the protein, inducing a conformational change that prevents its dimerization and interaction with host and viral factors essential for the formation of the viral replication complex.

The following diagram illustrates the central role of NS5A in the HCV life cycle and the points of inhibition by tetrahydropyran glycine-derived inhibitors.

Experimental Protocol: HCV Replicon Luciferase Assay

The antiviral activity of NS5A inhibitors is typically quantified using an HCV replicon assay. This cell-based assay utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic or full-length HCV RNA (replicon) engineered to express a reporter gene, such as luciferase. The level of luciferase activity directly correlates with the efficiency of viral RNA replication.

Materials:

-

Huh-7 cells harboring an HCV luciferase reporter replicon.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and G418 (for stable replicon cell lines).

-

Test compounds (tetrahydropyran glycine derivatives) dissolved in DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Addition: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control (a known NS5A inhibitor).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis and Luciferase Measurement: Aspirate the culture medium, lyse the cells, and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Determine the EC50 value, which is the concentration of the compound that reduces luciferase activity by 50% compared to the vehicle control.

The following diagram outlines the workflow for the HCV replicon luciferase assay.

Antibacterial Activity: Inhibition of LpxC

Tetrahydropyran-based derivatives, structurally consistent with tetrahydropyran glycine derivatives, have been identified as potent inhibitors of the bacterial enzyme LpxC. LpxC is a zinc-dependent deacetylase that catalyzes a crucial and committed step in the biosynthesis of Lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[2]

Quantitative Antibacterial and LpxC Inhibitory Activity

A series of tetrahydropyran-based hydroxamates have been synthesized and evaluated for their ability to inhibit LpxC and their antibacterial activity against clinically relevant Gram-negative pathogens.[2]

| Compound | P. aeruginosa LpxC IC50 (nM) | P. aeruginosa (WT) MIC (µM) | E. coli (WT) MIC (µM) | Reference |

| 2 | 7.4 | 50 | >200 | |

| 9 | 4.4 | 25 | 3.13 | |

| 23 | 2.1 | 25 | <3.13 | |

| 25 | 1.8 | 25 | <3.13 |

Mechanism of Action and Signaling Pathway

LpxC inhibitors exert their bactericidal effect by blocking the biosynthesis of Lipid A. This disruption of the outer membrane integrity leads to increased permeability, loss of essential cellular components, and ultimately, cell death. The tetrahydropyran core of these inhibitors is proposed to mimic the natural substrate, while a zinc-binding group, such as a hydroxamate, chelates the catalytic zinc ion in the active site of LpxC.[2]

The following diagram illustrates the Lipid A biosynthetic pathway and the point of inhibition by tetrahydropyran glycine-derived LpxC inhibitors.

Experimental Protocol: LpxC Enzyme Inhibition Assay

The inhibitory activity of compounds against LpxC can be determined using a fluorescence-based enzymatic assay. This assay measures the formation of the deacetylated product, which contains a free amine that can be detected with a fluorescent probe.

Materials:

-

Purified recombinant LpxC enzyme.

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

Assay buffer (e.g., MES buffer, pH 6.0).

-

Test compounds (tetrahydropyran glycine derivatives) dissolved in DMSO.

-

Fluorescent probe (e.g., fluorescamine or o-phthaldialdehyde).

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, substrate, and the test compound dilutions.

-

Enzyme Addition: Initiate the reaction by adding the purified LpxC enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Detection: Stop the reaction (e.g., by adding acetic acid) and then add the fluorescent probe.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.